Lamifiban trifluoroacetate is a synthetic compound classified as a nonpeptide antagonist of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation and thrombus formation. This compound is primarily investigated for its potential therapeutic applications in managing acute coronary syndromes, including unstable angina and non-Q-wave myocardial infarction. Lamifiban functions by inhibiting platelet activation, thereby reducing the risk of thrombotic events.
Lamifiban trifluoroacetate is derived from lamifiban, which itself is a nonpeptide derivative of tyrosine. It has been extensively studied in clinical trials for its efficacy in reducing adverse ischemic events in patients with unstable angina and other cardiovascular conditions. The compound is classified under antithrombotic agents due to its mechanism of action that directly affects platelet function.
The synthesis of lamifiban trifluoroacetate involves several steps:
The molecular formula of lamifiban trifluoroacetate can be represented as . Its structure features:
The three-dimensional conformation plays a significant role in its interaction with the glycoprotein IIb/IIIa receptor.
Lamifiban trifluoroacetate undergoes several key reactions:
Reactions are typically studied using in vitro assays to assess their efficacy in inhibiting platelet function.
Lamifiban trifluoroacetate operates through a well-defined mechanism:
Clinical studies have demonstrated a significant reduction in adverse ischemic events when lamifiban is administered alongside standard therapies like aspirin and heparin .
Lamifiban trifluoroacetate has been primarily studied for:
The IUPAC name for Lamifiban trifluoroacetate (TFA) is 2,2,2-trifluoroacetic acid compound with 2-((1-((4-carbamimidoylbenzoyl)-L-tyrosyl)piperidin-4-yl)oxy)acetic acid (1:1) [1] [5]. This designation explicitly defines its 1:1 salt stoichiometry, where trifluoroacetic acid ionically bonds with the tertiary amine of the Lamifiban base. The molecule features one chiral center derived from L-tyrosine, resulting in stereospecific (S)-configuration at this residue. This configuration is critical for optimal binding to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, as confirmed by its SMILES notation: O=C(O)C(F)(F)F.O=C(O)COC1CCN(C([C@H](CC2=CC=C(O)C=C3)NC(C3=CC=C(C(N)=N)C=C3)=O)=O)CC1
[5]. The stereochemistry governs its biological activity as a platelet aggregation inhibitor [1] [4].
Lamifiban TFA has the molecular formula C₂₆H₂₉F₃N₄O₈ and a molecular weight of 582.53 g/mol [1] [5]. This contrasts with the parent Lamifiban base (C₂₄H₂₈N₄O₆), which has a molecular weight of 468.50 g/mol [4]. The 114.03 g/mol increase results from the incorporation of the trifluoroacetate counterion (CF₃COO⁻), which protonates the piperidine nitrogen, enhancing aqueous solubility and crystallinity.
Table 1: Molecular Comparison of Lamifiban Base vs. Trifluoroacetate Salt
Property | Lamifiban Base | Lamifiban TFA |
---|---|---|
CAS Number | 144412-49-7 | 144412-50-0 |
Molecular Formula | C₂₄H₂₈N₄O₆ | C₂₆H₂₉F₃N₄O₈ |
Molecular Weight (g/mol) | 468.50 | 582.53 |
Elemental Analysis | C, 61.53%; H, 6.03%; N, 11.96%; O, 20.49% | C, 53.61%; H, 5.02%; F, 9.78%; N, 9.62%; O, 21.97% [1] |
Salt formation with trifluoroacetic acid significantly modifies Lamifiban’s physicochemical behavior. The ionic bond between the protonated amine and TFA anion enhances polarity and solubility in protic solvents like DMSO, which is the recommended solvent for stock solutions [1] [4]. Crystalline Lamifiban TFA exhibits superior stability over the free base, maintaining integrity for >3 years when stored at -20°C in anhydrous conditions [1]. The TFA salt also improves thermal resilience, as evidenced by its decomposition temperature exceeding 200°C. However, hygroscopicity necessitates strict moisture control during storage [1] [5].
NMR spectroscopy is pivotal for confirming Lamifiban TFA’s structure and purity. Key ¹H and ¹³C resonances include:
¹H-¹H COSY and HMQC experiments validate proton-proton coupling networks and carbon assignments, respectively. For instance, the chiral (S)-tyrosine α-proton shows a doublet near δ 4.5 ppm (J = 7 Hz), correlating with the adjacent methylene group [10]. Low-temperature NMR can reveal conformational dynamics, such as rotameric equilibria around the piperidine-carboxamide bond [10].
Single-crystal X-ray diffraction (XRD) provides atomic-resolution insights into Lamifiban TFA’s solid-state structure. Although direct XRD data for Lamifiban TFA is limited in the provided sources, studies on analogous trifluoroacetate salts (e.g., trimethylammonium TFA) reveal that ionic packing dominates lattice organization [9]. In such structures:
Table 2: Key Solid-State Characterization Techniques for Lamifiban TFA
Technique | Key Parameters | Structural Insights |
---|---|---|
XRD | Lattice parameters, space group, atomic coordinates | Ionic packing mode, H-bonding motifs, thermal displacement parameters |
¹⁹F NMR (Solid-State) | Chemical shift, linewidth, relaxation times | Anion mobility, phase transitions (e.g., plastic phases) [9] |
DSC | Phase transition temperatures (Ttrs), enthalpy changes | Solid-solid transitions (e.g., at 307 K and 330 K in TFA salts) [9] |
For Lamifiban TFA, XRD would likely confirm a monoclinic or orthorhombic system with Z′ = 1, driven by the conformational rigidity of the L-tyrosine residue and planar amidinophenyl group. Simulated powder patterns from single-crystal data can validate batch-to-batch crystallinity [6] [9].
Appendix: Compound Synonyms
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7